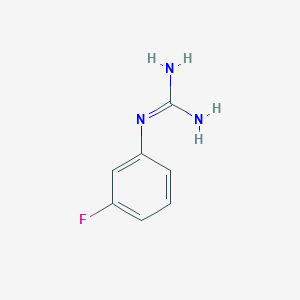
1-(3-Fluorophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Fluorophenyl)guanidine” (CAS Number: 65783-19-9) is a guanidine derivative . It has a molecular weight of 153.16 g/mol . It has been extensively studied due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of “1-(3-Fluorophenyl)guanidine” is C7H8FN3 . The InChI code for this compound is 1S/C7H8FN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H, (H4,9,10,11) .
Aplicaciones Científicas De Investigación
Synthesis of Novel Heteropolycyclic Nitrogen Systems
- Application Summary : This research involves the synthesis of novel heteropolycyclic nitrogen systems bearing fluorine substituted pyrazolo[3,4-d] pyrimidine derived from polyfunctional π-acceptor compounds and guanidine .
- Methods of Application : The synthesis involves the interaction between N’-heteroaryl guanidine 4 with polyfunctional π-acceptors in different media and conditions . The structures of the synthesized compounds were established by spectroscopic analysis .
- Results or Outcomes : The synthesized compounds were evaluated as antifungal probes in various concentrations .
Guanidinium Functionalized Anion Exchange Polymer Electrolytes
- Application Summary : This research involves the development of guanidinium functionalized anion exchange polymer electrolytes via activated fluorphenyl-amine reaction .
- Methods of Application : The polymerization of poly(arylene ether sulfone)s (PAES-S and PAES-SO2) was carried out using 4,4 ́-Difluorodiphenylsulfone (DFS), 1,1,3,3-tetramethylguanidine (TMG), dimethyl sulfate (DMS), and other compounds . The resulting polymer was treated with DMS in DMAc at 90 oC .
- Results or Outcomes : The resulting polymer was denoted PAES-TMG .
Propiedades
IUPAC Name |
2-(3-fluorophenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABHBMYCBQAGMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469813 |
Source


|
| Record name | N-(3-fluorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)guanidine | |
CAS RN |
65783-19-9 |
Source


|
| Record name | N-(3-fluorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)
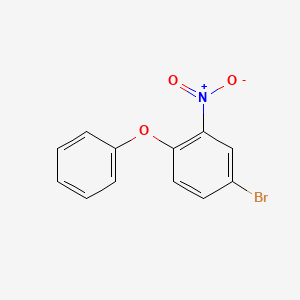
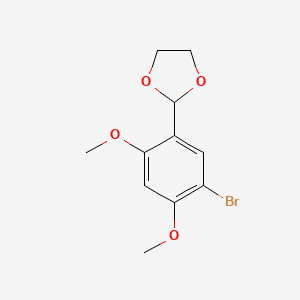
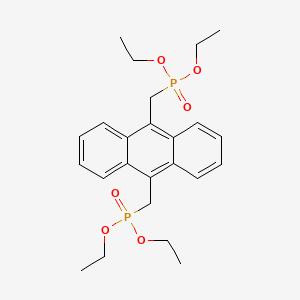
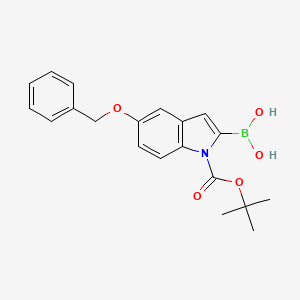
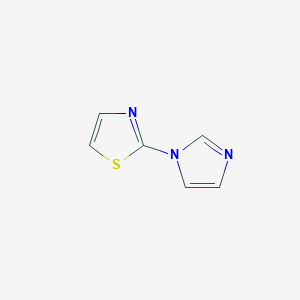
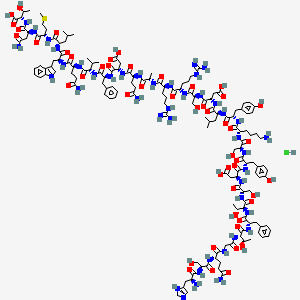
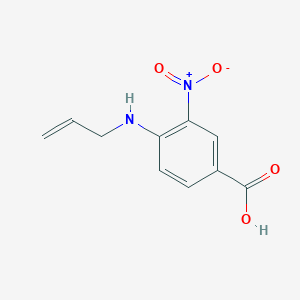
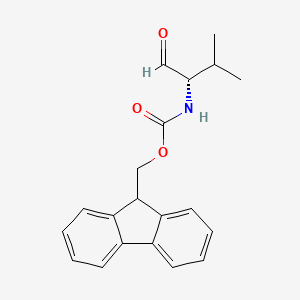
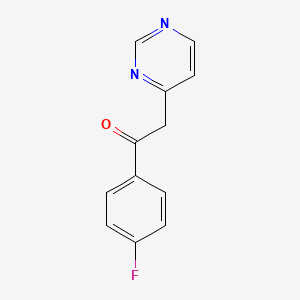
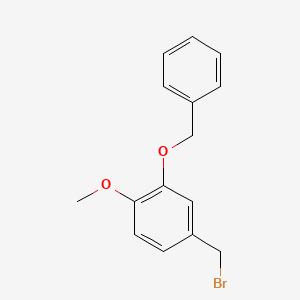
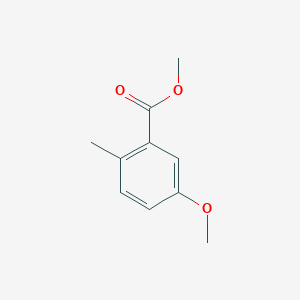
![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)